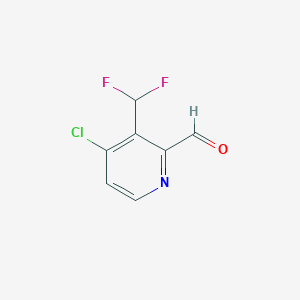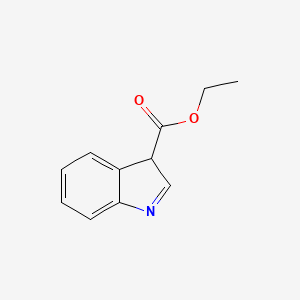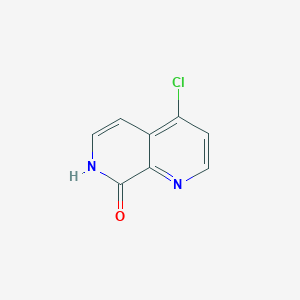![molecular formula C7H7F3N2O B14853861 2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)
2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a tetrahydrooxazolo[4,5-C]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes chlorine/fluorine exchange to introduce the trifluoromethyl group.
Pyridine Ring Construction: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction: The trifluoromethyl group can be directly introduced using trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
4-Amino-2-(trifluoromethyl)pyridine: Known for its use in various chemical reactions and as an intermediate in the synthesis of pharmaceuticals.
Trifluoromethyl-substituted pyrazolo[4,3-c]pyridines: These compounds share similar structural features and are used in similar applications.
Uniqueness
2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C7H7F3N2O |
|---|---|
Molekulargewicht |
192.14 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-12-4-3-11-2-1-5(4)13-6/h11H,1-3H2 |
InChI-Schlüssel |
UTLJCIDPIJTZQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1OC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)



![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)






